3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid
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Overview
Description
3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid is an organic compound that features both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the aromatic core: Starting with 3,4-dimethoxybenzene, various electrophilic aromatic substitution reactions can introduce the necessary substituents.
Sulfonamide formation:
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfoxide or sulfide.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in synthetic organic chemistry.
Biology
In biological research, it could be studied for its interactions with enzymes or receptors, potentially serving as a lead compound in drug discovery.
Medicine
Medicinal applications might include its use as an enzyme inhibitor, anti-inflammatory agent, or other therapeutic roles.
Industry
In industry, the compound could be used in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of the target, leading to therapeutic effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid
- 3-(3,4-Dimethoxyphenyl)-3-{[(4-fluorophenyl)sulfonyl]amino}propanoic acid
- 3-(3,4-Dimethoxyphenyl)-3-{[(4-nitrophenyl)sulfonyl]amino}propanoic acid
Uniqueness
The uniqueness of 3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-phenyl)sulfonyl]amino}propanoic acid lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 4-methyl group, for example, might enhance its binding affinity to certain targets or alter its pharmacokinetic properties.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO6S/c1-12-4-7-14(8-5-12)26(22,23)19-15(11-18(20)21)13-6-9-16(24-2)17(10-13)25-3/h4-10,15,19H,11H2,1-3H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDRPXUSKDZWCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201153701 |
Source
|
Record name | 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332052-67-2 |
Source
|
Record name | 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=332052-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-β-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201153701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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